N-Methyl-N-vinylformamide
Description
Contextualization within N-Vinyl Amide Monomer Chemistry
N-vinyl amides are a significant class of monomers characterized by a vinyl group attached directly to the nitrogen atom of an amide functionality. This class can be broadly divided into secondary and tertiary amides. Secondary N-vinylamides, such as the widely studied N-vinylformamide (NVF) and N-vinylacetamide (NVA), possess a hydrogen atom bonded to the nitrogen. acs.orgresearchgate.net In contrast, tertiary N-vinylamides, like N-Methyl-N-vinylformamide, have this hydrogen replaced by an alkyl group. acs.org Other prominent members of the N-vinyl amide family include the cyclic monomers N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL). researchgate.net
The structural distinction between secondary and tertiary N-vinylamides is crucial as it profoundly influences their polymerization behavior. acs.org The presence of the N-H bond in secondary amides allows for different reaction pathways, including proton transfer and branching reactions, particularly in cationic polymerization, which are not possible for N-alkylated counterparts like NMVF. acs.org Consequently, polymers derived from NMVF are expected to have different properties, such as solubility and chain architecture, compared to those derived from NVF. For instance, while poly(N-vinylformamide) (PNVF) is a precursor to polyvinylamine, a key cationic polymer, the polymers of NMVF would yield poly(N-methylvinylamine) upon hydrolysis, a polymer with secondary amine groups. rsc.org
The reactivity of N-vinyl amides in radical polymerization is also a key area of study. These monomers are generally considered "less activated monomers" (LAMs), making their controlled polymerization challenging due to the high reactivity and instability of their propagating radicals. nih.gov This has spurred research into advanced polymerization techniques to better control the synthesis of polymers from this class. researchgate.net
Historical Development and Academic Significance of this compound
The historical development of this compound is closely linked to the broader industrial and academic interest in N-vinylformamide (NVF) and its derivatives. Industrial processes for producing NVF have been developed by major chemical companies, establishing it as a commercially available monomer. google.com Building on this foundation, synthetic routes for N-alkylated derivatives, including NMVF, have also been explored, as indicated by patent literature describing processes for its production from intermediates like N-methyl,1-hydroxyethylformamide.
From an academic standpoint, a significant portion of the early research focused on understanding the fundamental differences in polymerization between secondary and tertiary N-vinylamides. A pivotal study in 2000 by Madl and Spange investigated the cationically induced polymerization of various N-vinylamides. acs.org This research provided a key insight into the behavior of NMVF, demonstrating that, unlike secondary amides such as NVF which can form higher oligomers, NMVF tends to only dimerize under the influence of acidic catalysts. acs.org The study highlighted that N-alkyl-substituted N-vinylamides, including NMVF and its close analog N-methyl-N-vinylacetamide (NMVA), were unable to undergo oligomerization to produce polymers with a number-average molecular weight (Mn) greater than 200 under the investigated cationic conditions. acs.org This finding underscored the critical role of the amide-bonded hydrogen in the propagation mechanism of cationic polymerization for this monomer class.
Current Research Landscape and Key Academic Challenges
The contemporary research landscape for this compound and related tertiary N-vinylamides is largely focused on overcoming the inherent challenges in their polymerization. The primary academic challenge is achieving controlled polymerization to produce well-defined polymers with predictable molecular weights and low dispersity (Đ). researchgate.netnii.ac.jp Conventional free-radical polymerization often leads to poorly controlled products, while cationic polymerization is generally ineffective for producing high molecular weight polymers from tertiary N-vinylamides. acs.org
To address these challenges, researchers are exploring various Reversible-Deactivation Radical Polymerization (RDRP) techniques. nii.ac.jp Studies on the closely related monomer, N-methyl-N-vinylacetamide (NMVA), provide significant insight into the current research direction. Techniques that have shown promise include:
Cobalt-Mediated Radical Polymerization (CMRP): Research published in 2012 demonstrated that CMRP could achieve a satisfying level of control over the polymerization of NMVA, yielding polymers with dispersity values below 1.3. nii.ac.jpuliege.be This method relies on the reversible deactivation of growing polymer chains by a cobalt complex. uliege.be
Tellurium-Mediated Radical Polymerization (TERP): More recently, a 2019 study showed that TERP provides excellent control over the polymerization of acyclic N-vinylamides, including NMVA and for the first time, NVF. nii.ac.jpnih.gov This technique yielded well-defined polymers with very low dispersity (Đ ≈ 1.1) and high monomer conversion. nii.ac.jp
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A 2022 study explored the RAFT polymerization of NMVA. acs.org By using specific RAFT agents (xanthates and dithiocarbamates) and optimized conditions, the synthesis of poly(NMVA) with predetermined molecular weights and relatively low dispersity (Đ < 1.5) was achieved. acs.org This work also demonstrated the synthesis of novel double hydrophilic block copolymers. acs.org
A significant challenge that persists across these advanced techniques is the high reactivity of the N-vinylamide monomers, which complicates the control process. nih.gov Much of the published research notes that the controlled polymerization of acyclic N-vinylamides is significantly less straightforward than for their widely used cyclic counterparts like N-vinylpyrrolidone. researchgate.netnii.ac.jp Current academic work also involves the copolymerization of these monomers to create materials with specific properties, such as thermosensitivity for applications like kinetic hydrate (B1144303) inhibitors. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₄H₇NO | guidechem.com |
| Molecular Weight | 85.10 g/mol | guidechem.com |
| IUPAC Name | N-ethenyl-N-methylformamide | |
| CAS Number | 2867-48-3 | guidechem.com |
| Appearance | Colorless liquid | |
| Boiling Point | 149 °C @ 748 Torr | |
| Density | 0.9665 g/cm³ @ 21 °C | |
| Vapor Pressure | 5.1 mmHg @ 25 °C | guidechem.com |
Table 2: Comparative Polymerization Behavior of N-Vinylamides
| Monomer Type | Example(s) | Cationic Polymerization Behavior | Controlled Radical Polymerization (RDRP) | Key Structural Feature | Source(s) |
| Secondary N-Vinylamide | N-vinylformamide (NVF), N-vinylacetamide (NVA) | Readily forms higher oligomers. | Challenging, but achievable with techniques like TERP. | N-H bond present | acs.orgnih.gov |
| Tertiary (Acyclic) N-Vinylamide | This compound (NMVF), N-methyl-N-vinylacetamide (NMVA) | Dimerizes or forms low molecular weight products; no high polymers formed. | Challenging; requires advanced techniques like RAFT, CMRP, or TERP for control. | N-Alkyl group (no N-H bond) | acs.orgnii.ac.jpuliege.beacs.org |
| Tertiary (Cyclic) N-Vinylamide | N-vinylpyrrolidone (NVP), N-vinylcaprolactam (NVCL) | Dimerizes or forms lower oligomers with acidic catalysts. | Well-established with various RDRP methods (e.g., RAFT). | Cyclic structure | acs.orgresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
2867-48-3 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
N-ethenyl-N-methylformamide |
InChI |
InChI=1S/C4H7NO/c1-3-5(2)4-6/h3-4H,1H2,2H3 |
InChI Key |
OFESGEKAXKKFQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of N Methyl N Vinylformamide
Established Industrial and Laboratory Synthetic Routes
The primary established route for synthesizing N-Methyl-N-vinylformamide on a laboratory scale is the N-alkylation of N-vinylformamide. This process is typically achieved in two main steps: deprotonation of the amide nitrogen followed by nucleophilic substitution with a methylating agent. An alternative pathway involves the elimination of alcohol from an N-(α-alkoxyethyl)-N-methylformamide precursor.
One common laboratory method involves the reaction of N-vinylformamide with a strong base to form a corresponding salt, which then reacts with a methylating agent. A European patent describes a process for making this compound by reacting methyl iodide with N-vinylformamide in the presence of 50% sodium hydroxide (B78521) (NaOH) at room temperature.
Another well-documented two-step procedure is the synthesis of N-alkyl-N-vinylformamide monomers via an intermediate potassium salt. rsc.orgresearchgate.netresearchgate.netacs.org This method first involves the reaction of N-vinylformamide with a strong base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent to form the N-vinylformamide potassium salt. researchgate.netacs.org This salt is then reacted with an alkyl halide, such as methyl bromide or methyl iodide, to yield the final N-alkylated product. rsc.orgresearchgate.netresearchgate.net
A distinct industrial approach involves the thermal decomposition of N-(α-alkoxyethyl)-N-alkyl-formamides. For the synthesis of NMVF, the precursor would be an N-(α-alkoxyethyl)-N-methyl-formamide. This compound is heated to temperatures between 50°C and 250°C in the presence of weakly acidic catalysts, such as aluminum oxide or specific phosphates, to induce the elimination of an alcohol molecule and form the vinyl group. google.com
The selection and optimization of precursors are critical for maximizing yield and purity while minimizing side reactions.
N-Vinylformamide (NVF) as the Primary Precursor: NVF is the foundational building block for the most common synthetic routes. The purity of the initial NVF is crucial, as impurities can interfere with the subsequent alkylation steps.
Choice of Base: The deprotonation of the weakly acidic N-H bond in NVF requires a strong base. Several options have been explored, each with specific advantages. researchgate.net
Alkali Metal Alkoxides: Potassium tert-butoxide (t-BuOK) is frequently used due to its high basicity and solubility in organic solvents like tetrahydrofuran (B95107) (THF). researchgate.netacs.org Other alkoxides such as potassium methoxide (B1231860) or potassium ethoxide can also be employed. researchgate.net
Alkali Metal Hydrides: Sodium hydride (NaH) or potassium hydride (KH) are effective alternatives that produce hydrogen gas as the only byproduct of deprotonation. researchgate.net
Aqueous Alkali Metal Hydroxides: Concentrated sodium hydroxide (NaOH) offers a simpler, more direct approach, though it may introduce water into the reaction, which could lead to side reactions.
Methylating Agent: The choice of the methylating agent is governed by reactivity and laboratory safety considerations.
Methyl Halides: Methyl iodide (CH₃I) and methyl bromide (CH₃Br) are common choices due to their high reactivity in Sₙ2 reactions. Methyl iodide is generally more reactive than methyl bromide.
Solvent Selection: The solvent must be inert to the strong bases and reactive intermediates. Anhydrous conditions are typically essential, especially when using metal hydrides or alkoxides.
Ethers: Anhydrous tetrahydrofuran (THF) is a common solvent for the formation of the N-vinylformamide potassium salt. researchgate.net
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can also be used, particularly with bases like NaH.
Optimization strategies often focus on the procedure for using the intermediate salt. Research has shown that isolating the N-vinylformamide potassium salt by filtration before adding the alkylating agent can lead to higher yields compared to using the initial reaction mixture directly. For example, the synthesis of N-dodecyl-N-vinylformamide yielded 75% when using the isolated salt versus 68% when the salt was not separated. researchgate.net
Precise control over reaction conditions is paramount for the successful synthesis of NMVF. Key parameters include temperature, reaction time, and reactant concentrations.
Temperature:
Deprotonation Step: The formation of the N-vinylformamide salt is typically conducted at reduced temperatures, around 10°C, to control the exothermic reaction and maintain the stability of the reactants. researchgate.net
Alkylation Step: The subsequent alkylation is also maintained at a low temperature (e.g., 10°C) during the addition of the methyl halide to manage the reaction rate. researchgate.net
Thermal Elimination: In the alternative route from N-(α-alkoxyethyl)-N-methyl-formamide, the elimination reaction requires significantly higher temperatures, ranging from 50°C to 250°C, depending on the catalyst used. google.com
Reaction Time: The duration of each step is optimized to ensure complete conversion. The deprotonation step may proceed for several hours, followed by the alkylation step, which also requires a specific time frame for the reaction to go to completion.
Atmosphere: Reactions involving highly reactive organometallic intermediates, such as the potassium salt of NVF, are conducted under an inert atmosphere (e.g., nitrogen) to prevent reactions with atmospheric moisture and oxygen. researchgate.net
The following interactive table summarizes typical reaction parameters for the two-step N-alkylation of N-vinylformamide based on procedures described for analogous N-alkyl derivatives. researchgate.net
Interactive Data Table: Typical Reaction Parameters for N-Alkylation of NVF
| Parameter | Step 1: Salt Formation | Step 2: Alkylation |
|---|---|---|
| Reactants | N-vinylformamide, Potassium tert-butoxide | NVF potassium salt, Methyl halide |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Maintained at 10°C | Maintained at 10°C during addition |
| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |
| Key Observation | Formation of a white suspension | Reaction proceeds to yield NMVF |
Novel and Emerging Synthetic Approaches for this compound
While the traditional N-alkylation route is well-established, modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and catalytically driven methods. These approaches, while often demonstrated for general N-methylation of amides, represent the forefront of synthetic strategy and are applicable to the synthesis of NMVF.
Recent innovations in catalysis offer promising alternatives to stoichiometric reagents for N-methylation. These methods often utilize more benign methylating agents and operate under milder conditions.
Transition Metal Catalysis:
Ruthenium Catalysis: An efficient synthesis of N-methylated amides using methanol (B129727) as the methylating agent in the presence of a ruthenium(II) catalyst has been developed. acs.org This "borrowing hydrogen" methodology avoids the use of alkyl halides and generates water as the primary byproduct.
Cobalt Catalysis: An in-situ generated cobalt catalyst has been shown to effectively methylate various amides using methanol, with yields up to 99%. researchgate.net This approach represents a greener process utilizing an earth-abundant metal.
Iridium Catalysis: N-Heterocyclic carbene-phosphine iridium complexes are highly reactive catalysts for the N-monoalkylation of amides with alcohols via a hydrogen transfer mechanism, requiring low catalyst loading and short reaction times. organic-chemistry.org
Catalytic Use of CO₂: Carbon dioxide, a renewable C1 source, has been used for the N-methylation of amines and even the N-formylation of amides in the presence of a zinc/1,10-phenanthroline catalyst and a hydrosilane reducing agent. rsc.org While direct methylation of the amide is not the primary outcome, this technology highlights the potential for using CO₂ in C-N bond formation.
Applying green chemistry principles to the synthesis of NMVF involves optimizing atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents.
Atom Economy: The traditional two-step N-alkylation has a moderate atom economy due to the use of a strong base like t-BuOK, which generates tert-butanol (B103910) as a stoichiometric byproduct. Catalytic methods using methanol as the methylating agent offer superior atom economy, as they ideally only produce water. The concept of atom economy prioritizes synthetic methods that maximize the incorporation of all reactant atoms into the final product. google.com
Alternative Solvents: The use of hazardous solvents like DMF is a significant concern in chemical synthesis. Research into greener alternatives is ongoing, with solvents like N-butylpyrrolidinone (NBP) being explored as replacements for DMF in various applications. google.com The ideal solvent should have low toxicity, be derived from renewable resources, and be easily recyclable.
Sustainable Methylating Agents: Methanol and carbon dioxide are considered greener C1 sources compared to methyl halides. rsc.orgresearchgate.netacs.org Methanol can often be derived from biomass, and CO₂ is a waste product, making their use in synthesis highly desirable for sustainable production.
The following table provides a conceptual comparison of synthetic routes based on green chemistry principles.
Interactive Data Table: Green Chemistry Comparison of NMVF Synthetic Routes
| Metric | Traditional N-Alkylation | Catalytic N-Methylation (with Methanol) |
|---|---|---|
| Methylating Agent | Methyl Halide (e.g., CH₃I) | Methanol (CH₃OH) |
| Byproducts | Alkali Halide Salt, tert-Butanol | Water (H₂O) |
| Atom Economy | Moderate | High |
| Reagent Type | Stoichiometric Base | Catalytic Metal Complex |
| Sustainability | Relies on halogen chemistry | Utilizes a potentially renewable C1 source |
Polymerization Chemistry of N Methyl N Vinylformamide Monomer
Radical Polymerization of N-Methyl-N-vinylformamide
Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers. For N-substituted N-vinylamides, this process involves the initiation, propagation, and termination of polymer chains via free-radical intermediates. The reactivity and polymerization behavior of these monomers can be significantly affected by the nature of the substituent on the nitrogen atom.
Detailed kinetic and mechanistic studies specifically focused on the homopolymerization of this compound are not extensively available in publicly accessible literature. However, general studies on a homologous series of N-alkyl-N-vinylformamide monomers indicate that their polymerizability under free-radical conditions is fair to good. Research has shown a trend where the polymerizability of N-alkyl-N-vinylformamide monomers decreases as the length of the alkyl chain on the nitrogen atom increases. This suggests that the methyl group in NMVF, being the smallest alkyl substituent, would present less steric hindrance to polymerization compared to longer alkyl chains.
The mechanism of polymerization is expected to follow the classical steps of free-radical chain polymerization:
Initiation: A radical initiator, such as an azo compound or peroxide, decomposes to form primary radicals. These radicals then add to the vinyl group of an NMVF monomer to initiate a polymer chain.
Propagation: The newly formed monomer radical adds to successive NMVF monomers, rapidly increasing the chain length.
Termination: The growth of a polymer chain is stopped, typically through combination or disproportionation reactions between two growing polymer radicals.
Without specific experimental data on reaction rates, activation energies, or the influence of reaction conditions, a quantitative kinetic analysis of NMVF homopolymerization cannot be provided.
This compound can be copolymerized with other vinyl monomers to create polymers with tailored properties. Research into related N-substituted vinylamides has shown that they can be incorporated into copolymers. For instance, studies on N-alkyl-N-vinylamides have demonstrated their ability to copolymerize with monomers like N-vinylformamide and N-methyl-N-vinylacetamide. This indicates the feasibility of including NMVF in copolymerization reactions to modify the resulting polymer's characteristics, such as hydrophilicity, solubility, and thermal properties. However, specific examples of NMVF copolymerization with a diverse range of co-monomers, such as styrenes or acrylates, are not well-documented in available research.
Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the co-monomer. These ratios determine the composition of the copolymer and the distribution of monomer units along the polymer chain (e.g., random, alternating, or blocky).
Currently, there is a lack of published experimental data on the reactivity ratios for this compound with any co-monomers. Consequently, a quantitative discussion of its copolymerization behavior and the resulting monomer sequence distribution is not possible. Determining these ratios would require experimental studies where NMVF is copolymerized with various co-monomers under controlled conditions, followed by analysis of the resulting copolymer compositions.
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ). The application of these methods to N-vinylamides can be challenging but is an active area of research.
While direct studies on the RAFT polymerization of this compound are scarce, extensive research on the structurally similar monomer N-methyl-N-vinylacetamide (NMVA) provides significant insights into the potential strategies and challenges. acs.orgacs.org
Successful RAFT polymerization of NMVA has been achieved using xanthate and dithiocarbamate (B8719985) chain transfer agents (CTAs). acs.org A key finding was that typical initiator-to-CTA concentration ratios led to poor monomer conversions, which was attributed to low initiator efficiency, the moderate reactivity of the monomer, and RAFT-induced retardation. acs.org To overcome this, an unusually high initiator-to-CTA ratio was employed, which allowed for the synthesis of well-defined poly(N-methyl-N-vinylacetamide) (PNMVA) with predetermined molecular weights and relatively low dispersities (Đ < 1.5). acs.orgacs.org
Based on these findings for NMVA, a potential strategy for the RAFT polymerization of NMVF would involve:
Selection of CTA: Xanthates or dithiocarbamates would be suitable candidates.
Initiator Concentration: An unusually high initiator-to-CTA ratio might be necessary to achieve reasonable monomer conversion.
Temperature: The polymerization of NMVA was successfully conducted at a low temperature of 35 °C. acs.org
The table below summarizes the conditions used for the successful RAFT polymerization of the analogous monomer, NMVA. acs.org
| RAFT Agent (CTA) | Initiator | [Initiator]₀/[CTA]₀ Ratio | Temperature (°C) | Resulting Polymer | Dispersity (Đ) |
| Cyanomethyl O-ethyl carbonodithioate | V-70 | ~1.5 | 35 | PNMVA | < 1.5 |
| Cyanomethyl diphenylcarbamodithioate | V-70 | ~1.5 | 35 | PNMVA | < 1.5 |
This approach for NMVA also demonstrated good preservation of the thiocarbonylthio end-group, enabling the synthesis of double hydrophilic block copolymers, such as PEO-b-PNMVA. acs.org This suggests that a similar strategy could potentially be used to create well-defined block copolymers containing PNMVF segments.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method for a wide variety of monomers. However, its application to N-vinylamides, including this compound, presents significant challenges. The effectiveness of ATRP is highly dependent on the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst.
For N-vinylamides, the following issues often impede successful ATRP:
Catalyst Poisoning: The amide functionality can coordinate with the transition metal catalyst (typically copper-based), leading to the formation of stable complexes that are inactive towards the ATRP equilibrium. This reduces the concentration of the active catalyst and halts the polymerization.
Slow Deactivation: The deactivation step, where the propagating radical reacts with the oxidized catalyst complex to reform the dormant species, can be inefficient for N-vinylamide radicals. This leads to a higher concentration of active radicals, an increased likelihood of termination reactions, and a loss of control over the polymerization, resulting in polymers with broad molecular weight distributions.
Due to these challenges, ATRP is generally not considered a suitable method for the controlled polymerization of N-vinylamides like NMVF. While significant advances have been made in developing highly active ATRP catalysts for other monomer families, overcoming the inherent difficulties associated with N-vinylamides remains an active area of research. nih.gov
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and low dispersity. The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. mcmaster.caelsevierpure.com This reversible capping allows for the controlled addition of monomer units and the "living" nature of the polymerization. elsevierpure.com
Ionic Polymerization of this compound
Ionic polymerization, which proceeds via ionic intermediates, is broadly categorized into anionic and cationic polymerization, depending on the nature of the propagating chain end.
Anionic Polymerization Methodologies and Scope
Anionic polymerization is initiated by nucleophilic species and is particularly effective for monomers with electron-withdrawing groups. nih.gov While the anionic polymerization of the parent monomer, N-vinylformamide, has been reported to yield dimers and low molecular weight oligomers under basic conditions, there is a lack of specific research on the anionic polymerization of this compound. mcmaster.ca The presence of the N-methyl group is expected to influence the monomer's susceptibility to nucleophilic attack and the stability of any potential propagating anionic species. However, without dedicated studies, the feasibility and outcomes of anionic polymerization of this compound remain undetermined.
Cationic Polymerization Investigations
Cationic polymerization is initiated by electrophilic species and is suitable for monomers with electron-donating groups that can stabilize a carbocationic propagating center. nih.gov N-vinylamides can, in principle, undergo cationic polymerization. However, specific investigations into the cationic polymerization of this compound are not found in the current body of scientific literature. Therefore, information regarding suitable initiators, reaction conditions, and the characteristics of any resulting polymers is not available.
Heterogeneous Polymerization Techniques for this compound
Heterogeneous polymerization techniques, such as emulsion and suspension polymerization, are industrially important methods for producing high molecular weight polymers in a controlled manner.
Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, typically involving a monomer, water, a surfactant, and a water-soluble initiator. This technique is known for producing high molecular weight polymers at a fast polymerization rate. While emulsion polymerization of N-vinylformamide has been explored, there are no available research findings on the emulsion polymerization of this compound. uj.edu.plresearchgate.net The partitioning of the more hydrophobic this compound monomer between the aqueous and micellar phases would be a critical parameter, but this has not been experimentally investigated.
Advanced Materials Science Applications Derived from N Methyl N Vinylformamide and Its Polymers
Hydrogel and Superabsorbent Polymer Development and Engineering
PNVF-based hydrogels have garnered significant attention as potential alternatives to commonly used polyacrylamide (PAAm) hydrogels. researchgate.net PNVF is noted for being more hydrophilic than PAAm, and its monomer, NVF, is a liquid, which can simplify processing. researchgate.net These hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large volumes of water or aqueous solutions. tandfonline.comnih.gov Their unique properties are being engineered for a variety of specialized applications.
Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their volume and other properties in response to external environmental triggers such as pH, temperature, or ionic strength. tarakanovagroup.org Polymers derived from N-vinylformamide are excellent candidates for creating such systems.
pH-Responsive Hydrogels: The true potential of PNVF in creating pH-sensitive systems is realized after its hydrolysis to polyvinylamine (PVAm). The primary amine groups along the PVAm backbone are weak bases, becoming protonated and positively charged in acidic conditions. This leads to electrostatic repulsion between the polymer chains, causing the hydrogel network to expand and swell. Conversely, in neutral or basic conditions, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink. This behavior has been harnessed to create nanogels capable of pH-sensitive release of encapsulated proteins. For instance, PNVF nanogels cross-linked with an acid-labile ketal-containing compound demonstrated a dramatically faster dissolution half-life at pH 5.8 (90 minutes) compared to pH 7.4 (approximately 57 hours). acs.org This sharp response allowed for the release of about 95% of encapsulated lysozyme (B549824) at the lower pH, while only 15% was released at the higher pH. acs.org
Thermo-responsive Hydrogels: While PNVF itself is not strongly thermo-responsive, it can be copolymerized with thermo-responsive monomers to create hydrogels that exhibit a lower critical solution temperature (LCST). researchgate.netresearchgate.net Below the LCST, the hydrogel is swollen with water, but above this temperature, it undergoes a phase transition, becomes more hydrophobic, and expels water, causing it to shrink. tandfonline.commdpi.com For example, free radical copolymerization of N-vinylamides like NVF with the more hydrophobic vinyl acetate (B1210297) (VAc) yields amphiphilic copolymers. Aqueous solutions of these poly(NVF-co-VAc) copolymers exhibit an LCST that can be tuned by adjusting the chemical composition. researchgate.net These materials can be cross-linked to form thermo-responsive hydrogels whose swelling ratios decrease sharply as the temperature is raised. researchgate.net
The synthesis of these hydrogels typically involves free radical polymerization of NVF, often with a comonomer and a cross-linking agent, in an aqueous solution. researchgate.netresearchgate.net
The performance of a hydrogel is critically dependent on its internal network architecture. Key parameters such as swelling ratio, mechanical strength, and pore size are controlled by the type and density of cross-links. Researchers have explored various cross-linking agents and concentrations to optimize PNVF hydrogel properties.
Commonly used cross-linkers for NVF polymerization include N,N′-methylenebisacrylamide (MBA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and divinylbenzene (B73037) (DVB). researchgate.netresearchgate.net A novel cross-linker, 2-(N-vinylformamido)ethyl ether (NVEE), has also been synthesized specifically for creating PNVF gels. researchgate.net
Studies comparing PNVF and PAAm gels showed that for a given formulation, PNVF gels can swell up to twice as much as PAAm gels, indicating their higher hydrophilicity. researchgate.netdntb.gov.ua The mechanical properties, such as shear modulus and fracture stress, are also a function of the polymer volume fraction, which is directly related to the cross-link density. researchgate.net By copolymerizing NVF with monomers like acrylamide (B121943) (AAm), the mechanical and rheological properties can be systematically tuned. Increasing the concentration of NVF in poly(NVF-co-AAm) hydrogels has been shown to increase mechanical strength and result in a more compact, elastic network structure. researchgate.netbohrium.com
| Property | PNVF Hydrogel | PAAm Hydrogel | Reference |
| Monomer | N-Vinylformamide (NVF) | Acrylamide (AAm) | researchgate.net |
| Typical Cross-linker | 2-(N-vinylformamido)ethyl ether (NVEE) | N,N′-methylenebisacrylamide (MBA) | researchgate.net |
| Relative Swelling | Up to 2x that of PAAm | Baseline | researchgate.net |
| Flory-Huggins Parameter (χ) | χ = 0.38φ² + 0.48 | χ = 0.31φ² + 0.49 | researchgate.net |
| Fracture Stress | ~500 kPa (independent of formulation) | ~500 kPa (independent of formulation) | researchgate.net |
Functional Coatings and Surface Modification Technologies
Polymers derived from N-vinylformamide are utilized to create functional coatings and to modify surfaces, imparting properties such as improved hydrophilicity, biocompatibility, and reactivity. sigmaaldrich.comalfa-chemistry.com The ability of PNVF and its derivatives to form thin, adherent films makes them suitable for these applications.
PNVF-based polymers can be used to fabricate biocompatible coatings for medical devices. sigmaaldrich.comsigmaaldrich.com The hydrophilic nature of the polymer can reduce protein adsorption and cell adhesion, which is often a critical step in preventing biofouling. Furthermore, the hydrolyzed form, PVAm, provides a high density of primary amine groups on the surface. researchgate.net These amine groups are highly reactive and can be used as anchor points for the covalent attachment of bioactive molecules, such as anticoagulants or antimicrobial agents, to further enhance the functionality of the coating. researchgate.net
In the field of membrane technology, surface modification with NVF-based polymers can improve performance. For instance, grafting N-vinylformamide onto polypropylene (B1209903) membranes enhances their adsorption affinity for organic micropollutants in water. sigmaaldrich.comsigmaaldrich.com The modification introduces multiple hydrophilic and hydrogen bonding sites to the membrane surface, improving its interaction with target pollutants. sigmaaldrich.comsigmaaldrich.com
Adhesives, Sealants, and Binders with Enhanced Performance Characteristics
The properties of PNVF and its copolymers make them effective components in formulations for adhesives, sealants, and binders. cymitquimica.com Their water solubility, strong hydrogen bonding capability, and good film-forming properties contribute to their performance in these roles.
In the papermaking industry, polymers based on N-vinylformamide are used as strengthening agents. When added to the pulp, the polymer adsorbs onto cellulose (B213188) fibers, and the strong hydrogen bonds formed between the amide groups and the hydroxyl groups of cellulose enhance inter-fiber bonding, leading to paper with improved strength.
Another emerging application is as an aqueous binder for battery electrodes. For example, PNVF has been successfully used as a binder for Li₄Ti₅O₁₂ anodes in lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com The polymer binder provides good adhesion between the active material particles and the current collector, enhancing the stability and specific capacity of the electrode during repeated charge-discharge cycles. sigmaaldrich.comsigmaaldrich.com
Separation and Purification Technologies
Polymers derived from N-vinylformamide, particularly the cationic polyelectrolyte PVAm, are highly effective in separation and purification processes, most notably in the treatment of water and wastewater. google.com
Flocculants: Flocculation is a crucial process in water treatment where small, suspended colloidal particles are aggregated into larger flocs that can be easily removed by sedimentation or filtration. nih.govnih.gov Synthetic organic polymers are widely used as flocculants due to their high efficiency at low dosages. mdpi.comjournalssystem.com
Polyvinylamine (PVAm), derived from PNVF, is a potent cationic flocculant. google.com Most suspended particles in natural water and industrial wastewater (e.g., clays, silica, microorganisms) carry a negative surface charge. journalssystem.com The positively charged ammonium (B1175870) groups along the PVAm chain can effectively neutralize these surface charges, allowing the particles to approach each other. The long polymer chains then act as bridges between the destabilized particles, binding them together into large, robust flocs. mcmaster.ca The effectiveness of PVAm as a flocculant has been demonstrated for various systems, including the clarification of titanium dioxide dispersions. mcmaster.ca Copolymers containing NVF are also designed as flocculants, with research showing that novel graft copolymer structures can be more effective than their linear counterparts. mcmaster.ca
Adsorbents: Beyond flocculation, NVF-based materials can be engineered as adsorbents for removing dissolved contaminants. By cross-linking PNVF or PVAm into insoluble hydrogel beads or by grafting them onto a solid support, materials with a high capacity for adsorbing pollutants like heavy metal ions or organic dyes can be created. The numerous amide and amine functional groups act as binding sites for these contaminants. For example, the vinylamine (B613835) groups on modified biochar have been shown to coordinate with metal ions, indicating their potential for removing dissolved metals from aqueous solutions. mdpi.com
| Application | Polymer Derivative | Mechanism of Action | Target Pollutants | References |
| Flocculation | Polyvinylamine (PVAm) | Charge Neutralization & Inter-particle Bridging | Suspended solids, Clays, Sludges | google.commcmaster.cagoogle.com |
| Adsorption | Poly(N-vinylformamide) (PNVF), PVAm | Chelation, Hydrogen Bonding | Heavy metal ions, Organic dyes | sigmaaldrich.commdpi.com |
| Membrane Filtration | PNVF-grafted membranes | Enhanced Surface Affinity | Organic micropollutants | sigmaaldrich.comsigmaaldrich.com |
| Paper Strengthening | PNVF | Hydrogen Bonding | Cellulose Fibers | |
| Battery Binder | PNVF | Adhesion | Li₄Ti₅O₁₂ particles | sigmaaldrich.comsigmaaldrich.com |
Membrane Fabrication for Advanced Separation Processes
Poly(N-Methyl-N-vinylformamide) has been utilized to modify existing polymer membranes to create advanced materials for challenging separation processes, particularly in water treatment. Research has demonstrated that by grafting poly(N-vinylformamide) onto the surface of commercial polypropylene fiber membranes, it is possible to significantly enhance their performance in removing organic micropollutants (OMPs) from water.
The introduction of PNMVF grafts creates multiple hydrophilic and hydrogen bonding sites on the inherently hydrophobic polypropylene surface. This modification leads to a remarkable increase in the membrane's adsorption affinity for a broad spectrum of OMPs. The synergy between the hydrogen bonding capabilities of the grafted polymer and the hydrophobic interactions of the polypropylene substrate plays a fundamental role in this enhanced adsorption. The resulting membranes exhibit not only strong adsorption affinity but also exceptionally high water permeability.
Detailed research findings have quantified the performance improvements of these modified membranes. The poly(N-vinylformamide)-grafted polypropylene membranes (NPPM) have demonstrated an ultrahigh water flux of up to 40,000 L/(m²·h). nih.govciac.jl.cn Furthermore, they achieve a high removal efficiency for OMPs, greater than 95%. nih.govciac.jl.cn The adsorption performance of these modified membranes is reported to be 5 to 100 times higher than that of unmodified polypropylene membranes and other commercial membranes. nih.govciac.jl.cn An additional advantage of these NPPM membranes is their excellent regeneration performance; they can be effectively regenerated using hot water, which is an environmentally friendly alternative to organic solvents. nih.govciac.jl.cn
| Parameter | Unmodified PPM | PNVF-Grafted NPPM | Reference |
|---|---|---|---|
| Water Flux | Standard | Up to 40,000 L/(m²·h) | nih.govciac.jl.cn |
| OMP Removal Efficiency | Low | >95% | nih.govciac.jl.cn |
| Adsorption Performance | Baseline | 5–100 times higher | nih.govciac.jl.cn |
| Regeneration Method | Harsh (e.g., organic solvents) | Hot Water Elution | nih.govciac.jl.cn |
Specialty Polymers for Industrial and Consumer Product Innovation
The polymers derived from this compound are integral to the innovation of various industrial and consumer products due to their functional properties. These polymers are often used in formulations for coatings, adhesives, and personal care items.
In the realm of industrial applications, copolymers of N-vinylformamide are used as effective flocculants in wastewater treatment and as strengthening agents in the papermaking industry. Their utility also extends to the formulation of high-performance adhesives and sealants, where the polymer's properties contribute to enhanced bonding strength.
In the consumer sector, polymers based on N-vinylformamide are particularly valued in personal care products. They function as film-forming agents, which is a critical attribute in products like hair sprays, mousses, and styling gels. The polymer forms a thin, flexible film on the hair, providing hold and durability to the hairstyle. Its adhesive qualities also enhance the longevity of cosmetic products when applied to the skin or hair. The compatibility of these polymers with other common ingredients in cosmetic formulations allows for the development of innovative products with tailored textures and performance characteristics.
Advanced Polymer Blends and Composites Incorporating Poly(this compound)
The incorporation of poly(this compound) and its copolymers into polymer blends and composites has been shown to significantly enhance the material's final properties. A notable application is in the creation of wood-plastic composites (WPCs).
Research has demonstrated that using a poly(N-vinylformamide-co-vinylamine) (PVFA-co-PVAm) copolymer as a phase-mediating reagent, or adhesion promoter, can greatly improve the compatibility between highly polar wood veneers and nonpolar biopolyethylene (bio-PE). In this process, the copolymer is first adsorbed onto the wood veneer surface from an aqueous solution. This surface modification alters the interfacial properties, leading to stronger adhesion between the wood and the bio-PE during the hot press consolidation process.
The resulting biocomposite materials exhibit remarkably improved mechanical properties compared to composites produced without the adhesion promoter. The modification leads to a more homogeneous material with better stress transfer between the wood and polymer phases.
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| Unmodified Composite | Significantly Lower | Lower | semanticscholar.org |
| PVFA-co-PVAm Modified Composite | 552 | 4.5 | semanticscholar.org |
Another application in the realm of composites involves the graft copolymerization of N-vinylformamide onto pregelled starch. This process modifies the properties of the starch, creating a new copolymer with potential uses as a sizing agent for textiles and for metal ion uptake, showcasing the versatility of PNMVF in creating functional composite materials from natural polymers. researchgate.net
Theoretical and Computational Chemistry of N Methyl N Vinylformamide Systems
Molecular Dynamics Simulations for Polymer Conformation and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of polymer chain dynamics, conformation in different environments, and interactions with solvent molecules.
For poly(N-Methyl-N-vinylformamide), MD simulations would be invaluable for understanding its behavior in solution. Although direct MD studies on PNMVF are scarce, research on the structurally similar poly(N-methyl-N-vinylacetamide) (PMVA) offers a clear precedent. Hydrodynamic studies on PMVA have been used to estimate key conformational parameters, such as the Kuhn statistical segment length and the hydrodynamic diameter of the macromolecule. nih.gov These parameters, which describe the stiffness and effective size of the polymer chain in solution, are precisely the type of data that can be derived from and validated by MD simulations. nih.gov Such simulations would model the chain's flexibility, its radius of gyration, and how these properties change with solvent quality and temperature.
Computational Modeling of Polymerization Mechanisms and Kinetics
Understanding and controlling the polymerization process is key to producing materials with desired properties. Computational models can simulate polymerization kinetics, offering insights that complement experimental studies.
The free radical polymerization of N-vinylformamide (NVF) has been the subject of detailed kinetic and modeling studies. isc.irk.ruresearchgate.net These models incorporate elementary reaction steps including initiation, propagation, termination, and chain transfer. isc.irk.ru A kinetic model for NVF polymerization, based on free volume theory, has successfully described the reaction kinetics and the evolution of molecular weight throughout the process. isc.irk.ruresearchgate.net This approach accounts for the "gel effect" (auto-acceleration) often seen in bulk polymerization. isc.irk.ruresearchgate.net
Given the structural similarity, a similar modeling framework could be adapted for the polymerization of NMVF. The primary differences would arise from the steric and electronic effects of the N-methyl group, which would alter the rate constants for the elementary reactions. The table below, derived from studies on NVF, illustrates the type of kinetic parameters that computational modeling aims to determine. isc.irk.ru
Table 1: Elementary Reactions in Free Radical Polymerization of N-vinylformamide (NVF)
| Reaction | Rate Expression | Description |
|---|---|---|
| Initiation | Ri = 2 f kd [I] | Decomposition of initiator (I) to form primary radicals. |
| Propagation | Rp = kp [P•] [M] | Addition of monomer (M) to a growing polymer chain (P•). |
| Termination (Combination) | Rtc = ktc [P•]2 | Two growing chains combine. |
| Termination (Disproportionation) | Rtd = ktd [P•]2 | Hydrogen transfer between two growing chains. |
| Chain Transfer to Monomer | Rtr,M = ktr,M [P•] [M] | A growing chain terminates by abstracting an atom from a monomer. |
| Chain Transfer to Polymer | Rtr,P = ktr,P [P•] [P] | A growing chain abstracts an atom from a polymer backbone, creating a new radical site. |
Data sourced from studies on N-vinylformamide (NVF) to illustrate the modeling approach. isc.irk.ru
Prediction of Monomer and Polymer Interactions with Solvents and Other Chemical Species
The interaction between a polymer and its solvent governs its solubility and solution properties. Computational methods can predict these interactions by calculating interaction parameters and simulating the behavior of polymer chains in various solvents.
Techniques like MD simulations and mesoscale modeling can be used to study polymer-solvent systems. nih.govrsc.org For PNMVF, simulations could be used to calculate the Flory-Huggins interaction parameter (χ) with different solvents, such as water or organic solvents. This parameter quantifies the enthalpic contribution to the free energy of mixing and is a key predictor of polymer solubility. Studies on hydrogels made from NVF have highlighted the importance of polymer-water interactions, showing that a single PNVF repeat unit can be associated with a large number of water molecules, influencing properties like swelling and controlled release. nih.gov Computational modeling of PNMVF in aqueous solution would similarly quantify the hydration shells and the balance of free versus bound water, which are critical for biomedical applications.
In Silico Design and Screening of this compound Based Materials
In silico (computational) methods offer a powerful platform for the rational design of new materials by predicting their properties before synthesis. nih.govmdpi.com This approach can accelerate the discovery of polymers with tailored characteristics for specific applications.
For materials based on this compound, in silico screening could be used to design copolymers with specific properties. For example, by computationally generating a library of virtual copolymers of NMVF with other monomers, one could predict properties like glass transition temperature, solubility, or mechanical strength. mdpi.com This allows researchers to identify promising candidate structures for synthesis, saving significant time and resources. nih.govmdpi.com This methodology is particularly valuable for developing materials for high-value applications, where specific performance criteria must be met.
Advanced Analytical Methodologies for Characterization of N Methyl N Vinylformamide and Its Polymeric Derivatives
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for probing the molecular structure of both the NMVF monomer and its polymer. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For NMVF, ¹H and ¹³C NMR are fundamental for confirming its identity and purity.
¹H NMR spectroscopy of NMVF is expected to show distinct signals corresponding to the vinyl protons, the N-methyl protons, and the formyl proton. The vinyl protons typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The N-methyl group would present as a singlet, and the formyl proton would also be a singlet. Due to the presence of rotamers around the amide C-N bond, peak doubling might be observed.
¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are expected for the two vinyl carbons, the N-methyl carbon, and the carbonyl carbon of the formamide (B127407) group.
For poly(N-Methyl-N-vinylformamide), NMR is used to confirm the success of polymerization, evidenced by the disappearance of the vinyl group signals and the appearance of broad peaks corresponding to the polymer backbone. Solid-State NMR can be employed to study the structure and dynamics of the polymer in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar structures such as N-vinylformamide and N-methylformamide.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Formyl (CHO) | ~8.0-8.5 | ~160-165 |
| Vinyl (-CH=) | ~6.5-7.0 (dd) | ~130-135 |
| Vinyl (=CH₂) | ~4.5-5.0 (m) | ~95-105 |
| N-Methyl (N-CH₃) | ~2.8-3.3 (s) | ~25-35 |
s: singlet, dd: doublet of doublets, m: multiplet
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com They are excellent for identifying functional groups.
In the IR spectrum of NMVF, characteristic absorption bands would confirm the presence of key functional groups. A strong band around 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretching). The C=C stretching of the vinyl group would appear around 1620-1640 cm⁻¹. Other important bands include the C-H stretching of the vinyl and methyl groups above 3000 cm⁻¹ and the C-N stretching vibration. nist.govchemicalbook.com
Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to analyze the C=C bond of the vinyl group. ksu.edu.sa Upon polymerization to PNMVF, the disappearance of the vibrational bands associated with the vinyl group (e.g., C=C stretch and =C-H bending) in both IR and Raman spectra serves as direct evidence of the reaction's success.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if present as impurity) | 3200-3400 | Medium |
| =C-H Stretch (vinyl) | 3010-3095 | Medium |
| C-H Stretch (methyl) | 2850-2960 | Medium |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| C=C Stretch (vinyl) | 1620-1640 | Medium |
| =C-H Bend (vinyl) | 910-990 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The formamide group in NMVF acts as a chromophore. It is expected to exhibit two characteristic absorption bands: a weak n → π* transition at a longer wavelength (around 210-230 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm). uzh.chchemicalbook.com UV-Vis spectroscopy can be used for the quantitative analysis of NMVF in solutions using the Beer-Lambert law. For the polymer, changes in the absorption spectrum can indicate interactions or conformational changes in different solvent environments.
Mass Spectrometry (MS) Coupled with Chromatographic Methods
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification and quantification of components in a mixture.
For NMVF, Electron Ionization (EI) mass spectrometry would provide a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can further confirm the structure. Expected fragments would arise from the loss of the formyl group (CHO), the methyl group (CH₃), or cleavage of the vinyl group. This detailed fragmentation data provides a molecular fingerprint for unambiguous identification.
Chromatographic Separation Techniques for Purity and Compositional Analysis
Chromatography is essential for separating NMVF from impurities, starting materials, or byproducts, and for analyzing the molecular weight distribution and composition of its polymers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is an ideal method for assessing the purity of the volatile NMVF monomer. libretexts.org A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. youtube.com The retention time is a characteristic property for identification, while the peak area allows for quantification. GC can effectively detect and quantify impurities such as residual starting materials or solvent. nih.govdawnscientific.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the monomer and its polymer. For the NMVF monomer, reverse-phase HPLC can be used for purity analysis, especially for non-volatile impurities. For the polymer, PNMVF, Size Exclusion Chromatography (SEC), a type of HPLC, is the standard method for determining its molecular weight distribution (including number-average molecular weight, Mn; weight-average molecular weight, Mw; and polydispersity index, PDI).
Table 3: Chromatographic Methods for NMVF and PNMVF Analysis
| Technique | Analyte | Purpose | Typical Column | Typical Detector |
| Gas Chromatography (GC) | NMVF Monomer | Purity assessment, impurity quantification | Capillary column (e.g., DB-5, HP-INNOWax) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| High-Performance Liquid Chromatography (HPLC) | NMVF Monomer | Purity assessment for non-volatile impurities | Reverse-phase (e.g., C18) | UV-Vis, Refractive Index (RI) |
| Size Exclusion Chromatography (SEC/GPC) | PNMVF Polymer | Molecular weight distribution analysis | Porous polymer-based (e.g., polystyrene-divinylbenzene) | Refractive Index (RI), Light Scattering (LS) |
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also referred to as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of poly(this compound) (PNMVF). This method separates polymer molecules based on their size in solution. The process yields critical data, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution.
For accurate analysis of PNMVF, the selection of an appropriate mobile phase is crucial. Often, aqueous solutions are used for the characterization of water-soluble polymers like PNMVF. bohrium.com To ensure reliable results, it is sometimes necessary to use a mixed eluent system, such as DDI water/acetonitrile, to optimize the separation. wiley.com The molar mass and radius of gyration of PNMVF can be determined by coupling SEC with multi-angle light scattering (MALS) and a refractive index (RI) detector. wiley.com It has been found that the refractive index increment (dn/dc) of PNMVF is insensitive to molar mass in the range of 150–450 kDa and to the specific eluents used. wiley.com
Researchers have successfully characterized PNMVF synthesized via aqueous solution polymerization using SEC-MALS. wiley.com In one study, different concentrations of the this compound monomer were polymerized, and the resulting polymers were analyzed. researchgate.net The results demonstrated that as the initial monomer concentration increased, the weight-average molecular weight of the resulting PNMVF also increased. researchgate.net
Table 1: Molecular Weight of PNMVF at Different Monomer Concentrations
| Sample | Monomer Concentration (%) | Mw ( g/mol ) from SEC/MALS |
| B1 | 6 | 135,900 |
| B2 | 9 | 199,200 |
| B3 | 15 | 327,800 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
It is important to note that sample concentration for injection into the SEC system must be carefully optimized, as high concentrations can lead to column overloading and inaccurate molar mass determination. wiley.com
Thermal Analysis Techniques for Polymer Transitions and Stability Profiles
Thermal analysis techniques are essential for understanding the behavior of PNMVF at different temperatures, providing insights into its processing conditions and operational limits.
Differential Scanning Calorimetry (DSC) is employed to identify the glass transition temperature (Tg) of polymers. The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is a critical parameter as it affects the mechanical properties and processing of the material. For semi-crystalline polymers, both a glass transition and a melting temperature (Tm) are observed. The molecular structure of the polymer, whether amorphous, crystalline, or semi-crystalline, significantly influences its Tg.
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of PNMVF by measuring its mass change as a function of temperature. The thermal degradation of PNMVF has been observed to occur in two main stages. bilkent.edu.tr The initial stage of degradation occurs between approximately 199–236 °C, with a subsequent major weight loss happening between 250 and 615 °C. bilkent.edu.tr The thermal stability of PNMVF can be compared to its hydrolyzed form, poly(vinylamine) (PVAm), which exhibits a different, three-stage degradation profile. bilkent.edu.tr
Table 2: TGA Decomposition Stages of Poly(N-vinylformamide)
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| Stage 1 | 199 - 236 | 31.9 | Onset of primary thermal degradation. bilkent.edu.tr |
| Stage 2 | 250 - 615 | 95.2 (cumulative) | Main polymer chain decomposition. bilkent.edu.tr |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Rheological and Viscometric Characterization of this compound Polymer Solutions and Melts
The study of the flow and deformation of matter, known as rheology, is critical for understanding the behavior of PNMVF solutions. pressbooks.pub Polymer solutions exhibit unique viscoelastic properties due to the entanglement and interaction of polymer chains. pressbooks.pub The rheological characteristics are influenced by factors such as polymer concentration, molecular weight, temperature, and solvent quality. pressbooks.pub
In a study of poly(N-vinyl formamide-co-acrylamide) hydrogels, it was found that the hydrogels exhibited non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. bohrium.comresearchgate.net The mechanical strength and viscoelastic properties of these hydrogels were enhanced with increased N-vinylformamide concentration. bohrium.comresearchgate.net The dominance of elastic behavior was confirmed through frequency sweep analysis. bohrium.com Such detailed rheological characterization is vital for applications in areas like cosmetics and biomedical fields. bohrium.com
Surface Analysis Techniques for Films, Coatings, and Advanced Materials
The surface properties of polymeric materials are crucial for their application in films and coatings. Various techniques are used to characterize the surface chemistry and morphology of polymer films. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms on a material's surface. vot.pl It is a valuable tool for the characterization of polymer surfaces, including thin films and coatings. vot.pldtic.mil
An XPS analysis of a PNMVF film would provide detailed information about the carbon, nitrogen, and oxygen environments. High-resolution spectra of the C 1s, O 1s, and N 1s regions can be used to identify the different chemical bonds present in the polymer. For example, the C 1s spectrum can be deconvoluted to show contributions from C-C, C-N, and C=O bonds. The N 1s spectrum would be characteristic of the amide group in the formamide side chain. XPS is also instrumental in studying the surface modification of polymer films, as it can detect changes in the surface chemistry after treatments like plasma exposure. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) has emerged as an indispensable technique for the high-resolution characterization of polymer surfaces, providing nanoscale insights into their topography, morphology, and mechanical properties. bruker.comafmworkshop.comicspicorp.com While specific research applying AFM to this compound and its polymeric derivatives is not extensively documented in publicly available literature, the well-established methodologies for analyzing analogous polymer systems, particularly other polyamides and vinyl polymers, provide a clear framework for how AFM would be utilized for their characterization. researchgate.net This section details the application of AFM for elucidating the surface and nanomechanical properties of polymeric this compound films.
AFM operates by scanning a sharp probe, attached to a flexible cantilever, across a sample surface. icspicorp.comazom.com The interactions between the probe and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a three-dimensional map of the surface. azom.comhilarispublisher.com A key advantage of AFM for polymer analysis is its ability to image samples in their native state without requiring conductive coatings or a vacuum environment. bruker.comafmworkshop.com
Topographical and Morphological Analysis
For a film made from Poly(this compound), the primary AFM analysis would involve topographical imaging to understand its surface structure. This is typically performed in "tapping mode," where the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. icspicorp.com This mode minimizes lateral forces, which is crucial for preventing damage to soft polymer samples. icspicorp.com
The topographical data generated provides a true three-dimensional map of the surface, allowing for precise quantification of features like surface roughness. mccrone.comoxinst.com Parameters such as the root-mean-square (RMS) roughness can be calculated to evaluate the smoothness and uniformity of the polymer film, which is critical for applications in coatings and thin-film technologies. mdpi.comresearchgate.net For instance, AFM studies on thin films of aromatic polyamides have successfully quantified RMS roughness, revealing how it changes with film thickness and preparation methods. researchgate.net
Simultaneously with topography, phase imaging can be employed to map variations in material properties across the surface. bruker.comicspicorp.com The phase image records the phase shift of the oscillating cantilever, which is sensitive to properties like stiffness, adhesion, and viscoelasticity. afmworkshop.comicspicorp.com This allows for the differentiation of amorphous and crystalline regions, the identification of phase separation in polymer blends, or the dispersion of nanofillers within a Poly(this compound) composite matrix. bruker.comnist.gov
Nanomechanical Property Mapping
Beyond imaging, AFM is a powerful tool for quantitative nanomechanical characterization at the nanoscale. hilarispublisher.comazonano.com Techniques such as PeakForce Quantitative Nanomechanical Mapping (PFQNM) operate by performing a very fast force-distance curve at every pixel of the image. mdpi.comnpl.co.uk From these curves, a variety of mechanical properties can be extracted and mapped simultaneously with the topography. hilarispublisher.comresearchgate.net
Key nanomechanical properties that can be determined for a Poly(this compound) surface include:
Elastic Modulus : By fitting the retraction portion of the force-distance curve to a contact mechanics model (e.g., Derjaguin-Muller-Toporov, DMT), a quantitative map of the material's stiffness or Young's modulus can be generated. mdpi.compolimi.it This is invaluable for understanding the material's response to mechanical stress. Studies on other polyamide films have used this method to measure modulus values, finding them to be in the GPa range and influenced by hydration. researchgate.net
Adhesion : The force required to pull the AFM tip off the sample surface during the retraction cycle provides a direct measure of local adhesion. azom.comacs.org This is influenced by surface energy, chemical composition, and environmental factors like humidity. taylorfrancis.comnih.gov Mapping adhesion is critical for applications involving interfaces, coatings, and composites.
Deformation and Dissipation : The force curves also provide information on the sample's deformation under load and the energy dissipated during the tip-sample interaction, which relates to the material's viscoelastic properties. mdpi.com
The following table provides illustrative data on the types of measurements that could be obtained from an AFM analysis of a hypothetical Poly(this compound) thin film, based on typical values reported for other polymer and polyamide films.
| Property Measured | AFM Technique | Illustrative Value | Significance |
|---|---|---|---|
| Surface Roughness (RMS) | Tapping Mode Topography | 1 - 5 nm | Indicates the smoothness and uniformity of the film surface. researchgate.net |
| DMT Modulus (Stiffness) | PeakForce QNM | 2 - 4 GPa | Quantifies the elastic properties of the polymer at the nanoscale. researchgate.netnih.gov |
| Adhesion Force | PeakForce QNM / Force Spectroscopy | 5 - 20 nN | Measures the local surface energy and stickiness of the material. mdpi.com |
| Maximum Deformation | PeakForce QNM | 0.5 - 2 nm | Shows how much the material deforms under a specific applied force. mdpi.com |
Environmental Considerations and Sustainable Aspects of N Methyl N Vinylformamide Chemistry
Environmental Fate and Transport Studies
No dedicated studies on the environmental fate and transport of N-Methyl-N-vinylformamide were identified.
Life Cycle Assessment (LCA) for this compound Production and Application
No Life Cycle Assessment (LCA) for the production and application of this compound has been published. LCA is a methodology used to assess the environmental impacts of a product over its entire life cycle. icca-chem.orgmdpi.com While LCAs have been conducted for other industrial solvents like N-methyl-2-pyrrolidone (NMP), the data and results are specific to that compound and cannot be extrapolated to this compound. rowan.eduresearchgate.net
Structure Property Relationships and Synthesis of N Methyl N Vinylformamide Derivatives and Analogues
Synthesis and Reactivity of Functionalized N-Vinyl Amides
The synthesis of functionalized N-vinyl amides, including derivatives of N-Methyl-N-vinylformamide, involves several key chemical transformations. A common pathway to N-vinylformamide (NVF), the parent compound of NMVF, involves the reaction of acetaldehyde (B116499) with formamide (B127407) to produce N-(1-hydroxyethyl)formamide (HEF). This intermediate can then be converted to NVF through various methods, such as reaction with an anhydride (B1165640) followed by thermal cracking. google.com For instance, reacting HEF with a cyclic anhydride like succinic anhydride forms an ester intermediate, which upon heating, yields NVF and a diacid byproduct. google.com
Base-catalyzed reactions are also fundamental in the synthesis of NVF and its derivatives. For example, the initial condensation of acetaldehyde and formamide to form HEF can be efficiently catalyzed by bases such as a mixture of potassium carbonate and triethylamine. Furthermore, Michael addition reactions, also base-catalyzed, allow for the introduction of various functional groups onto the N-vinylformamide backbone, leading to a diverse family of functionalized monomers. tandfonline.comtandfonline.com
The reactivity of these functionalized N-vinyl amides in polymerization is a critical aspect of their utility. N-vinylformamide and its derivatives readily undergo free-radical polymerization to produce high molecular weight, water-soluble homopolymers. tandfonline.com The polymerization can be carried out using various techniques, including solution, precipitation, and emulsion polymerization, with the choice of initiator playing a crucial role in the reaction kinetics. More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of N-vinylformamide, allowing for the synthesis of polymers with predetermined molecular weights and low dispersities. rsc.org This level of control is essential for creating well-defined block copolymers.
Beyond homopolymerization, N-vinyl amides exhibit versatile copolymerization behavior with a range of other vinyl monomers. specialchem.com For example, N-vinylformamide can be copolymerized with monomers like acrylamide (B121943), acrylonitrile, acrylates, and acrylic acid. specialchem.com The reactivity ratios of the comonomers determine the composition and microstructure of the resulting copolymer. researchgate.netsapub.org In some cases, such as the copolymerization of N-vinylformamide with N-vinylpyrrolidone, the reactivity ratios are close to unity, leading to the formation of random copolymers where the monomer units are distributed statistically along the polymer chain. researchgate.net
The reactivity of the amide group in poly(N-vinylformamide) and its derivatives is another key feature. The formamide side groups can be hydrolyzed under acidic or basic conditions to yield primary amine groups, converting the polymer into polyvinylamine (PVAm). Basic hydrolysis is often more effective in achieving complete conversion. This post-polymerization modification provides a route to functional polymers with a high density of reactive primary amine groups, which are valuable in numerous applications. rsc.org
Design and Development of Co-monomers and Building Blocks for this compound Based Polymers
The design and development of co-monomers and building blocks are crucial for tailoring the properties of polymers based on this compound. By incorporating different co-monomers, a wide range of functionalities can be introduced into the polymer structure, leading to materials with specific characteristics for targeted applications.
One approach involves the copolymerization of N-vinylformamide with other vinyl monomers to create copolymers with a combination of properties from each monomer unit. For instance, copolymerizing NVF with N-hydroxyethyl acrylamide (HEA) or 2-carboxyethyl acrylate (B77674) (CEA) results in hydrogels with tunable water content and release characteristics. nih.gov The composition of these copolymers directly influences properties such as the equilibrium water content and the ratio of free to bound water within the hydrogel network. nih.gov
Another strategy focuses on synthesizing novel N-vinylformamide derivatives that act as functional building blocks. Reaction of the acidic NH group of N-vinylformamide with isocyanates can produce vinylacylureas, while Michael addition to acrylates yields N-vinylformamidopropionate esters. tandfonline.comtandfonline.com These esters can be further reacted with functional amines to generate divinyl, vinyl/alcohol, and vinyl/amino functional comonomers. tandfonline.comtandfonline.com Such monomers can then be used to create crosslinked networks or introduce specific functionalities into the polymer backbone.
The synthesis of N-alkyl-N-vinylformamide monomers provides another avenue for creating tailored polymers. These monomers can be prepared by reacting the potassium salt of N-vinylformamide with alkyl bromides. elsevierpure.com The length of the alkyl chain influences the polymerizability of the monomer and the properties of the resulting polymer, such as its hydrophobicity. elsevierpure.com Copolymers of these N-alkylated monomers with N-vinylformamide can exhibit amphiphilic properties. elsevierpure.com
Furthermore, the development of block copolymers containing poly(N-vinylformamide) segments opens up possibilities for creating advanced materials with complex architectures. Techniques like RAFT polymerization enable the synthesis of well-defined block copolymers where a PNVF block can be subsequently hydrolyzed to a polyvinylamine (PVAm) block. rsc.org This creates dual-responsive block copolymers, where one block can impart properties like thermoresponsiveness while the PVAm block provides pH-responsiveness and reactive amine groups.
Table 1: Examples of Co-monomers for N-Vinylformamide-Based Polymers
| Co-monomer | Resulting Polymer Property/Application |
| N-hydroxyethyl acrylamide (HEA) | Tunable hydrogel water content and controlled release. nih.gov |
| 2-carboxyethyl acrylate (CEA) | Modified hydrogel properties for controlled drug delivery. nih.gov |
| N-vinylpyrrolidone (VP) | Random copolymers with properties dependent on monomer ratio. researchgate.net |
| Acrylic Acid (AA) | Polyampholytes after hydrolysis, potential paper strength additives. ncsu.edu |
| N-alkyl-N-vinylformamides | Amphiphilic copolymers with tunable hydrophobicity. elsevierpure.com |
| N-vinylcaprolactam | Dual responsive (temperature and pH) block copolymers after hydrolysis. rsc.org |
Influence of Substituents on Monomer Reactivity and Resultant Polymer Characteristics
The introduction of substituents on the N-vinylformamide monomer has a profound impact on both its reactivity during polymerization and the characteristics of the resulting polymer. These modifications allow for the fine-tuning of material properties.
The nature and size of the substituent on the nitrogen atom can significantly affect the monomer's polymerizability. For instance, in the case of N-alkyl-N-vinylformamides, the polymerizability tends to decrease as the length of the alkyl chain increases. elsevierpure.com Similarly, for N-substituted-N-vinylacetamides, the presence of bulky substituents and the inclusion of alkyl spacers between the amide and phenyl groups were found to be necessary for successful radical polymerization. acs.org This suggests that steric hindrance plays a crucial role in the propagation step of the polymerization.
Substituents also influence the electronic properties of the vinyl group, which in turn affects its reactivity. The electrophilicity of the double bond can be modulated by the electron-donating or electron-withdrawing nature of the substituent. rsc.orgnih.gov For example, in vinyl sulfonimidamides, the choice of the imidic N-substituent can be used to tune the electrophilicity and, consequently, the reactivity of the monomer. nih.gov
The characteristics of the resulting polymer are also heavily dependent on the substituents present on the monomer units. The introduction of different functional groups can alter the polymer's solubility, thermal properties, and mechanical behavior. For example, incorporating N-methyl functionalized groups into polyether-block-amide copolymers was found to decrease the crystallinity, melting point, and thermal degradation temperature due to the disruption of the polymer's structural regularity. researchgate.net Conversely, N-acetyl functionalized analogues showed a different trend in crystallinity due to the formation of a new crystal structure. researchgate.net
The glass transition temperature (Tg) of polymers derived from N-substituted N-vinylacetamides was also shown to vary depending on the polymerization conditions and the resulting polymer structure, which is influenced by the bulky substituents. acs.org Furthermore, the hydrolysis of the formyl group in poly(N-alkylated-N-vinylformamide) is dependent on the hydrophobicity of the alkyl substituent on the nitrogen atom, particularly under acidic conditions. elsevierpure.com
The copolymerization of N-vinylformamide with substituted monomers allows for the creation of materials with a wide range of properties. For instance, copolymers of N-vinylformamide and N-vinylcaprolactam can exhibit lower critical solution temperatures (LCST), which are tunable by altering the molecular weight and composition of the copolymer. rsc.org
Table 2: Influence of Substituents on N-Vinyl Amide Polymer Properties
| Substituent/Modification | Effect on Monomer Reactivity | Effect on Polymer Characteristics |
| Increasing alkyl chain length on N-atom | Decreased polymerizability. elsevierpure.com | Increased hydrophobicity; affects hydrolysis rate. elsevierpure.com |
| Bulky substituents on N-atom | Can hinder polymerization without appropriate spacers. acs.org | Alters glass transition temperature and polymer structure. acs.org |
| N-methyl functional groups in copolymers | - | Decreased crystallinity, melting point, and thermal stability. researchgate.net |
| N-acetyl functional groups in copolymers | - | Can lead to new crystalline arrangements. researchgate.net |
| Copolymerization with N-vinylcaprolactam | - | Introduces thermo-responsive behavior (LCST). rsc.org |
Design Principles for Tailoring this compound Based Chemical Structures
The design of this compound based chemical structures for specific applications is guided by several key principles that leverage the relationships between monomer structure, polymerization process, and final polymer properties.
Another important design principle is the modification of the N-vinylformamide monomer itself. By introducing different substituents on the nitrogen atom or the vinyl group, the monomer's reactivity and the resulting polymer's characteristics can be precisely controlled. For instance, the introduction of hydrophobic alkyl chains can lead to amphiphilic polymers, while the incorporation of ionizable groups can impart pH-responsiveness. rsc.orgelsevierpure.com
The architecture of the polymer is a further crucial design consideration. Controlled radical polymerization techniques, such as RAFT, enable the synthesis of polymers with well-defined structures, including block copolymers. rsc.org This allows for the creation of materials with distinct domains that can exhibit different properties. For example, a block copolymer could be designed with a thermo-responsive block and a pH-responsive block, leading to a dual-stimuli-responsive material. rsc.org
Post-polymerization modification is another powerful tool in the design of N-vinylformamide-based materials. The hydrolysis of the formamide group to a primary amine is a key example of this principle. This transformation allows for the creation of cationic polymers with a high density of reactive sites from a neutral precursor polymer. This strategy is particularly useful for applications requiring charge interactions or further functionalization. rsc.orgcd-bioparticles.net
Finally, understanding the structure-property relationships is fundamental to the design process. By systematically studying how changes in monomer structure, copolymer composition, and polymer architecture affect the macroscopic properties of the material, predictive models can be developed to guide the design of new materials with tailored functionalities. azom.com This includes considering factors such as the polymer's molecular weight, polydispersity, and the sequence distribution of monomer units in copolymers. sapub.org
Future Research Directions and Emerging Trends for N Methyl N Vinylformamide in Advanced Chemical Science
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Polymer Systems)
The field of advanced manufacturing, particularly additive manufacturing or 3D printing, relies on the development of novel photocurable resins. N-vinylamides, including N-Methyl-N-vinylformamide, represent a promising class of monomers for these technologies. Their high reactivity in radical polymerization makes them suitable for rapid curing processes inherent to techniques like stereolithography (SLA) and digital light processing (DLP).
Future research will likely focus on formulating resins for 3D printing that incorporate this compound to tailor specific properties. The N-methyl group can influence the polymer's solubility, hydrophilicity, and thermal characteristics compared to polymers derived from the unsubstituted N-vinylformamide. Its liquid state at room temperature simplifies handling and formulation of solvent-free or low-viscosity resins, which is advantageous for high-resolution printing processes. The exploration of poly(this compound) in hydrogel-based 3D printing, or bioprinting, is another promising direction, leveraging the water-solubility and potential biocompatibility of this polymer class.
Table 1: Potential Contributions of this compound in 3D Printing Resins
| Property | Potential Advantage | Research Focus |
|---|---|---|
| Reactivity | Fast curing speeds in photopolymerization. | Optimization of photoinitiator systems; kinetic studies of polymerization. |
| Viscosity | Formulation of low-viscosity resins for high-resolution printing. | Rheological characterization of monomer and oligomer mixtures. |
| Solubility | Tunable hydrophilicity of the final polymer. | Development of water-soluble or solvent-free resin formulations. |
| Biocompatibility | Potential for use in biomedical scaffolds and hydrogels. | Cytotoxicity and biocompatibility testing of the cured polymers. |
Exploration of Novel Catalytic Systems for this compound Transformations
The transformation of this compound, primarily through polymerization, is critical to unlocking its potential. While conventional free-radical polymerization is a straightforward method, research is shifting towards more controlled and sophisticated catalytic systems to achieve precisely defined polymer architectures.
A significant emerging trend is the application of controlled radical polymerization (CRP) techniques. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, already shown to be effective for N-vinylformamide and its derivatives, allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. google.comgoogle.com More recently, Organotellurium-Mediated Radical Polymerization (TERP) has emerged as a powerful tool for the controlled polymerization of various N-vinylamides. nih.govresearchgate.net This method yields well-defined polymers and enables the creation of complex structures like block copolymers. nih.govresearchgate.net
Future investigations will likely focus on adapting and optimizing these advanced polymerization techniques specifically for this compound. Research into novel organocatalysts or metal-based catalysts could also lead to more efficient and sustainable synthesis and polymerization pathways, potentially reducing reliance on traditional initiators and offering greater control over polymer tacticity and properties. While acidic catalysts have been shown to cause dimerization of this compound, exploring milder catalytic systems could unlock pathways to oligomers with specific structures and functionalities. researchgate.net
Development of Multifunctional and Stimuli-Responsive Materials from this compound
"Smart" polymers that respond to external stimuli such as pH, temperature, or light are in high demand for applications ranging from drug delivery to sensors. researchgate.netnih.gov this compound is a valuable building block for creating such advanced materials.
Copolymerization is a key strategy in this area. Research has shown that N-alkylated N-vinylformamide monomers can be copolymerized with N-vinylformamide to create polymers with amphiphilic properties. elsevierpure.com These copolymers can self-assemble in solution and are capable of solubilizing water-insoluble dyes and stabilizing emulsions, demonstrating multifunctional behavior. elsevierpure.com By analogy, copolymerizing this compound with hydrophobic or other functional monomers can yield materials with tailored surfactant properties or other combined functionalities.
Furthermore, copolymers of N-vinylformamide with monomers like N-vinylisobutyramide have been shown to produce dual-responsive polymers sensitive to both temperature and pH after partial hydrolysis of the formamide (B127407) groups to amines. acs.orgrsc.org This strategy can be extended to this compound, where its incorporation into copolymer structures could modulate the response of the final material. Future work will involve the synthesis and characterization of novel copolymers to create a new generation of stimuli-responsive hydrogels, nanogels, and coatings. acs.orgacs.org
Table 2: Strategies for Developing Functional Materials from this compound
| Functional Material Type | Strategy | Key Monomers / Components | Potential Application |
|---|---|---|---|
| Amphiphilic Polymers | Copolymerization | This compound with hydrophobic monomers (e.g., acrylates, styrene). | Emulsifiers, dispersants, nanocarriers for drug delivery. elsevierpure.com |
| pH-Responsive Polymers | Copolymerization followed by hydrolysis | This compound with N-vinylformamide. | pH-triggered release systems, sensors. acs.org |
| Thermo-Responsive Polymers | Copolymerization | this compound with monomers like N-vinylcaprolactam or N-vinylisobutyramide. | Smart hydrogels, temperature-sensitive coatings. acs.orgrsc.org |
Opportunities in Bio-inspired and Sustainable Materials Science
The push towards green chemistry and sustainable materials provides significant opportunities for this compound. Its parent monomer, N-vinylformamide, is recognized as a more environmentally friendly and less toxic alternative to structurally similar monomers like acrylamide (B121943). nih.govdntb.gov.ua This favorable toxicological profile is a crucial starting point for developing sustainable and biocompatible materials.
In biomedical applications, polymers derived from N-vinylformamide have been investigated for their low toxicity and good biocompatibility. nih.govresearchgate.netwesternmarketresearch.com Poly(N-vinylformamide) has been studied as a drag-reducing polymer for potential clinical use and in the formation of hydrogels and particles for drug delivery. nih.govbilkent.edu.tr By extension, poly(this compound) and its copolymers are attractive candidates for similar applications. Research is needed to fully evaluate the biocompatibility and biodegradability of these N-methylated polymers.
Another avenue for sustainability involves the processes used to create and utilize these materials. For instance, recent research has demonstrated the use of catalysts derived from biomass, such as hazelnut shells, to support platinum-copper complexes with N-vinylformamide ligands for chemical transformations. mdpi.com Adopting such bio-inspired and waste-derived materials in the catalytic systems for this compound polymerization aligns with the principles of green chemistry.
Application in Niche High-Performance Polymer Markets and Specialized Chemical Processes
Beyond broad application areas, this compound is well-suited for niche markets that require polymers with specific, high-performance characteristics. The unique properties imparted by the N-methyl group can be leveraged for specialized applications where standard polymers fall short.
The amphiphilic nature of its copolymers points to their use as specialty surfactants in industries such as cosmetics, coatings, or agrochemicals, where emulsion stability and controlled release are critical. elsevierpure.com The ability to tune the hydrophilic-lipophilic balance by adjusting copolymer composition would be a significant advantage.
In the realm of specialized chemical processes, polymers derived from N-vinylamides are used in water treatment as flocculants and in the paper industry to enhance paper strength. acumenresearchandconsulting.com Poly(this compound), with its altered hydrophilicity and charge potential (after hydrolysis), could be developed into next-generation flocculants or retention aids with improved performance under specific industrial conditions, such as high salinity or extreme pH. The parent polymer, PNVF, is also used in adhesives and coatings, suggesting a market for N-methylated derivatives with modified adhesion and film-forming properties. westernmarketresearch.comcredenceresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
